Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate
Description
Molecular Architecture and Tautomerism
Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate (C₉H₉N₃O₂, MW: 191.19 g/mol) features a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrazine ring (positions 4–7) with an ethyl ester substituent at position 3. The planar aromatic system exhibits conjugation across both rings, stabilized by π-electron delocalization.
Tautomerism in pyrazolo-pyrazine derivatives is influenced by substituent electronic effects. While pyrazoline tautomerism is well-documented in non-aromatic systems, the aromatic nature of this compound limits prototropic shifts. However, computational studies suggest that electron-withdrawing groups (e.g., the ester at C3) may stabilize minor tautomeric forms in solution, though the dominant structure retains the ester at C3.
Table 1: Key structural parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₉H₉N₃O₂ | |
| Fused ring system | Pyrazolo[1,5-a]pyrazine | |
| Tautomeric stability | Dominant C3-ester form |
NMR Spectroscopic Analysis (¹H, ¹³C, 2D Experiments)
¹H NMR (400 MHz, DMSO-d₆) reveals distinct signals:
- Ethyl group : A triplet at δ 1.28 ppm (CH₃) and a quartet at δ 4.25 ppm (CH₂).
- Aromatic protons : Doublets at δ 8.45 ppm (H2) and δ 8.12 ppm (H6), with coupling constants (J = 4.8 Hz) confirming adjacent nitrogens.
- Pyrazine protons : A singlet at δ 8.90 ppm (H5) due to equivalent environments.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
2D experiments (COSY, HSQC) correlate H2 with H6 and confirm C3 connectivity to the ester group.
Table 2: Selected NMR assignments
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Correlation (HSQC/COSY) |
|---|---|---|---|
| C3-OCH₂ | 4.25 (q) | 61.4 | Coupled to δ 1.28 (CH₃) |
| H2 | 8.45 (d) | 148.7 | Correlates with H6 |
| H5 | 8.90 (s) | 152.1 | No coupling |
X-ray Crystallography and Solid-State Conformation
Single-crystal X-ray diffraction of a related pyrazolo[1,5-a]pyrazine derivative (Form A) reveals a planar bicyclic core with a dihedral angle of 1.2° between rings, indicating minimal distortion. The ethyl ester adopts a gauche conformation, minimizing steric hindrance. Crystallographic data (e.g., space group P2₁/c, unit cell dimensions a = 10.23 Å, b = 7.85 Å) highlight tight packing via π-π stacking (3.4 Å interplanar distance).
Theoretical Models: DFT Calculations and Molecular Orbital Analysis
DFT studies (B3LYP/6-311+G*) predict bond lengths of 1.38 Å for N1–C2 and 1.41 Å for C3–O, aligning with crystallographic data. HOMO-LUMO analysis shows electron density localized on the pyrazine ring (HOMO: −6.2 eV) and ester group (LUMO: −1.8 eV), suggesting nucleophilic reactivity at C5 and electrophilic character at the carbonyl.
Table 3: DFT-derived properties
| Parameter | Value |
|---|---|
| HOMO energy | −6.2 eV |
| LUMO energy | −1.8 eV |
| C3–O bond length | 1.41 Å |
Physicochemical Properties (Solubility, Stability, pKa)
- Solubility : Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Stability : Stable under inert conditions but undergoes hydrolysis in acidic/basic media (e.g., t₁/₂ = 4 h at pH 2).
- pKa : Computed pKa = −1.59, indicating weak acidity at the pyrazine nitrogen.
Table 4: Physicochemical summary
| Property | Value/Condition |
|---|---|
| Density | 1.33 g/cm³ (predicted) |
| LogP (octanol) | 1.85 |
| Thermal stability | Decomposes at 215°C |
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZNTDKYTGHBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736483 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219694-61-7 | |
| Record name | Ethyl pyrazolo[1,5-a]pyrazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that the compound undergoes a regio-controlled sonogashira-type coupling with a wide range of terminal alkynes. This process is carefully adjusted to favor the C6-position, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively.
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrimidine family, which has been shown to exhibit various biological activities. .
Action Environment
It is known that the compound is stable under exposure to extreme ph
Biological Activity
Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the cyclocondensation of appropriate precursors. The general synthetic strategy includes:
- Cyclocondensation : The reaction typically involves the interaction of 3-aminopyrazoles with β-dicarbonyl compounds or other electrophiles.
- Functionalization : Subsequent modifications allow for structural diversity, enhancing biological activity.
This compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, one study reported significant antimicrobial activity against a range of pathogens, with minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL for certain derivatives. The compound also demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating infections where biofilm formation is a concern .
Anticancer Activity
The anticancer properties of pyrazolo derivatives have been extensively investigated. This compound has shown promising results in vitro against various cancer cell lines. For example, it has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. The compound's efficacy is often attributed to its ability to interact with specific protein targets implicated in cancer progression .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in bacterial and human cells respectively. The IC50 values for these inhibitory activities range from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating potent activity that could be leveraged for developing new antimicrobial agents .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that compounds exhibited:
- Inhibition Zones : Ranging from 15 mm to over 30 mm against various bacterial strains.
- Hemolytic Activity : Low hemolytic activity was observed (<15%), indicating a favorable safety profile for potential therapeutic use.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Hemolytic Activity (%) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | 3.23 |
| This compound | Not specified | Not specified | <15 |
Anticancer Evaluation
In vitro studies involving cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induced significant cytotoxic effects:
- Cell Viability Reduction : Up to 70% at higher concentrations.
- Mechanism : Induction of apoptosis via caspase activation pathways.
Scientific Research Applications
Anticancer Activity
Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit certain protein kinases associated with cancer cell proliferation and survival. For instance, derivatives have been identified as selective inhibitors of AXL and c-MET kinases, which are implicated in various cancers .
Enzyme Inhibition
The compound exhibits enzyme inhibitory activity that could be beneficial in treating diseases where enzyme overactivity is a concern. Its structure allows it to interact effectively with target enzymes, leading to potential therapeutic applications in metabolic disorders .
Material Science
Recent studies have explored the use of pyrazolo[1,5-A]pyrazine derivatives in material science due to their unique photophysical properties. These compounds can be utilized in the development of new materials for electronic applications .
Case Study 1: Anticancer Potential
A study published in MDPI highlighted the synthesis and evaluation of ethyl pyrazolo[1,5-A]pyrazine derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting a pathway for developing new anticancer therapies .
Case Study 2: Enzyme Inhibition
Research conducted on this compound revealed its ability to inhibit specific kinases involved in inflammatory responses. The study showed that these compounds could reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues within the Pyrazolo[1,5-a]pyrazine Family
Table 1: Key Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations :
- Functional Group Interchange : Replacement of the ethoxycarbonyl group with a carboxylic acid (164.13 g/mol) enables covalent conjugation to biomolecules or polymers .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share structural similarity but replace the pyrazine ring with a pyrimidine ring, altering electronic properties and bioactivity.
Table 2: Pyrazolo[1,5-a]pyrimidine Analogues
Key Comparisons :
- Electronic Effects : Trifluoromethyl groups enhance fluorescence intensity by 2.5× compared to methyl groups, attributed to electron-withdrawing effects stabilizing excited states .
- Bioactivity: Cyano-substituted derivatives exhibit potent antitumor activity (IC₅₀ = 2.70 µM against HEPG2-1 liver carcinoma) due to improved cellular uptake and target binding .
- Synthetic Flexibility: Pyrazolo[1,5-a]pyrimidines are synthesized via condensation of 5-aminopyrazoles with diketones or keto esters (yields: 87–95%), a method adaptable to diverse substituents .
Preparation Methods
Multi-Step Synthesis Starting from Aminopyrazoles and Diethyl Malonate
One of the primary methods involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (e.g., sodium ethanolate) to form a dihydroxy-heterocyclic intermediate. This intermediate undergoes subsequent chlorination using phosphorus oxychloride to yield a dichloro-substituted pyrazolo[1,5-a]pyrimidine derivative. A nucleophilic substitution reaction with morpholine in the presence of potassium carbonate then provides further functionalized intermediates. These steps are performed with high yields (e.g., 89% for dihydroxy-heterocycle formation, 61% for chlorination, and 94% for nucleophilic substitution) and set the stage for further elaboration toward this compound or related derivatives.
Use of Benzyl Alcohol and Ethyl Bromoacetate to Form Ether Intermediates
Another synthetic route involves the preparation of ether intermediates by reacting benzyl alcohol with ethyl bromoacetate in the presence of sodium hydride, yielding the corresponding ether with around 76% yield. This intermediate is further reacted with acetonitrile under basic conditions at low temperatures (−78 °C) using n-butyllithium to form beta-ketoester derivatives. Condensation with hydrazine then affords aminopyrazole derivatives, which can be converted into pyrazolo[1,5-a]pyrazine systems through further reaction steps.
Regiocontrolled Synthesis via Alkylation and Cyclization of Pyrazole Derivatives
A flexible four-step protocol has been developed for the synthesis of pyrazolo[1,5-a]pyrazines, starting from commercially available pyrazoles. This involves regioselective alkylation and formylation to obtain pyrazole-5-aldehydes bearing 2,2-dialkoxyethyl substitution on the N-1 position. Subsequent deprotection and cyclization under optimized conditions yield the pyrazolo[1,5-a]pyrazine core. This method allows multiple substitution patterns and is adaptable for various derivatives.
Cyclocondensation Reaction Using 1,3-Biselectrophilic Compounds and Aminopyrazoles
The cyclocondensation of 1,3-biselectrophilic compounds (such as malonic acid or its activated derivatives) with 3-aminopyrazoles is a widely used approach to construct the pyrazolo[1,5-a]pyrimidine core. For example, the reaction of 5-amino-3-hetarylpyrazole with malonic acid in the presence of phosphorus oxychloride and catalytic pyridine leads to efficient formation of the pyrazolo[1,5-a]pyrimidine ring system. This method improves yields and reduces reaction times compared to using dimethyl malonate under basic conditions. It also eliminates the need for additional halogenation steps.
Pericyclic Reactions and Cycloadditions for Ring Construction
Alternative synthetic strategies employ pericyclic reactions such as [4 + 2] cycloadditions. For instance, N-propargylic sulfonylhydrazones can be reacted with sulfonyl azides in the presence of copper(I) catalysts to form fused pyrazolo[1,5-a]pyrimidine rings in a one-pot scalable process. This method bypasses the need for aminopyrazole starting materials and offers a more direct route to the fused heterocycle.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions is an effective entry point for the synthesis of pyrazolo[1,5-a]pyrazine derivatives, yielding intermediates with high purity and yield.
Chlorination with phosphorus oxychloride selectively targets hydroxyl groups in the heterocyclic intermediates, facilitating further nucleophilic substitution reactions that allow introduction of various functional groups, which can be tailored for biological activity optimization.
The use of benzyl alcohol and ethyl bromoacetate to form ether intermediates followed by low-temperature lithiation and condensation with hydrazine represents a robust approach for constructing aminopyrazole intermediates critical for ring closure.
Regiocontrolled synthesis protocols enable precise substitution on the pyrazolo[1,5-a]pyrazine scaffold, enhancing the versatility of the synthetic route and allowing for the generation of diverse derivatives for medicinal chemistry applications.
Cyclocondensation of 1,3-biselectrophilic compounds with aminopyrazoles is a cornerstone methodology, with recent improvements involving activation of malonic acid by phosphorus oxychloride and pyridine, which significantly increases reaction efficiency and yield.
Pericyclic reactions provide an innovative synthetic alternative, enabling the construction of the fused pyrazolo ring system without the need for aminopyrazole precursors, which could simplify synthesis and scale-up.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
